4-{[2,4-dimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine
Description
4-{[2,4-dimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine is a complex organic compound that features a morpholine ring attached to a sulfonyl group, which is further connected to a phenyl ring substituted with a tetrazole moiety
Properties
IUPAC Name |
4-[2,4-dimethyl-3-(tetrazol-1-yl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-10-3-4-12(11(2)13(10)18-9-14-15-16-18)22(19,20)17-5-7-21-8-6-17/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOJBOADBFAPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCOCC2)C)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,4-dimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile compound under acidic conditions. The phenyl ring with the tetrazole moiety is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{[2,4-dimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different nitrogen oxides.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Nitrogen oxides and sulfoxides.
Reduction: Sulfides and amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-{[2,4-dimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-{[2,4-dimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The sulfonyl group enhances the compound’s binding affinity and stability, while the morpholine ring can interact with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
Tetrazole derivatives: Compounds like 5-substituted tetrazoles share similar structural features and biological activities.
Sulfonyl morpholines: Compounds with a sulfonyl group attached to a morpholine ring, such as sulfonylated piperazines, exhibit comparable chemical properties.
Uniqueness
4-{[2,4-dimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine is unique due to the combination of its tetrazole, sulfonyl, and morpholine moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
